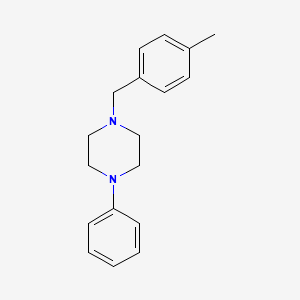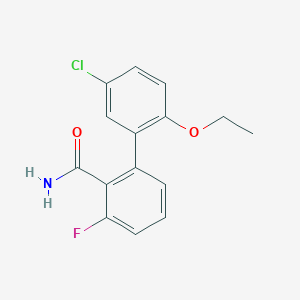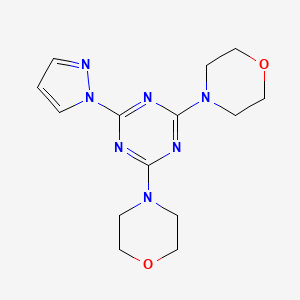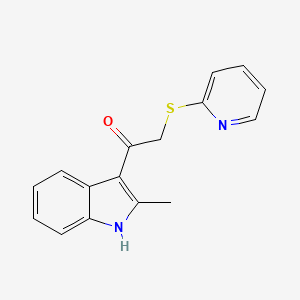
1-(4-methylbenzyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by a piperazine ring substituted with a 4-methylbenzyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-4-phenylpiperazine typically involves the reaction of 4-methylbenzyl chloride with phenylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazines depending on the substituent used.
Scientific Research Applications
1-(4-Methylbenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential use as an antidepressant and anxiolytic agent due to its effects on serotonin and dopamine receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of other piperazine derivatives.
Mechanism of Action
The exact mechanism of action of 1-(4-methylbenzyl)-4-phenylpiperazine is not fully understood. it is believed to modulate the activity of certain neurotransmitters in the brain, including serotonin and dopamine. The compound may also interact with ion channels such as the NMDA receptor, contributing to its neuroprotective effects.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-4-phenylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Known for its stimulant effects and used recreationally.
1-(3-Chlorophenyl)piperazine (mCPP): Studied for its effects on serotonin receptors and potential use in treating psychiatric disorders.
1-(4-Methoxyphenyl)piperazine (MeOPP): Investigated for its potential antidepressant and anxiolytic properties.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and therapeutic potential.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-16-7-9-17(10-8-16)15-19-11-13-20(14-12-19)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNOIRPQGRRXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[3-(ethylthio)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672412.png)
![1-[2-(1-piperazinyl)ethyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B5672419.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5672448.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]propanamide](/img/structure/B5672453.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5672459.png)
![N-benzyl-N,2-dimethyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5672463.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5672470.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-3-methylbenzamide hydrochloride](/img/structure/B5672477.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(2,4-difluorophenoxy)-N-methylacetamide](/img/structure/B5672482.png)
![1-[(2,3-Dichlorophenyl)methyl]-4-ethylpiperazine](/img/structure/B5672488.png)

![N-[4-(methanesulfonamido)phenyl]sulfonyl-3-methylbutanamide](/img/structure/B5672525.png)
